Cryptolepine

Description

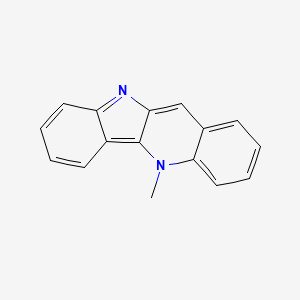

Structure

3D Structure

Properties

CAS No. |

480-26-2 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

5-methylindolo[3,2-b]quinoline |

InChI |

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14/h2-10H,1H3 |

InChI Key |

KURWKDDWCJELSV-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3 |

Canonical SMILES |

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3 |

Other CAS No. |

480-26-2 |

Related CAS |

72782-09-3 (mono-hydrochloride) |

Synonyms |

10H-Indolo(3,2-b)quinoline 5-methylquinolo(2',3'-3,2)indole cryptolepine cryptolepine monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Cryptolepine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cryptolepine, a potent indoloquinoline alkaloid. It details its primary natural source, compares various extraction methodologies with quantitative data, and illustrates key experimental and biological pathways.

Primary Natural Source

This compound is predominantly isolated from the West African climbing shrub, Cryptolepis sanguinolenta (Lindl.) Schltr., a member of the Apocynaceae family.[1][2] The alkaloid is concentrated in the roots of the plant, which are traditionally used in West Africa to treat ailments such as malaria.[1][2][3] While other alkaloids like quindoline (B1213401) and isothis compound are present, this compound is the major bioactive compound.[4][5] The roots are also notable for their use as a source of yellow dye.[2]

Extraction Methodologies for this compound

The extraction of this compound from C. sanguinolenta roots leverages its chemical properties as an alkaloid. Methodologies generally involve solvent extraction, followed by acid-base purification and chromatographic techniques. The choice of solvent and method significantly impacts the yield and purity of the final product.

Common Extraction Techniques:

-

Soxhlet Extraction : A continuous extraction method that is highly efficient. Common solvents include methanol (B129727), ethanol (B145695), and chloroform (B151607).[1][6] Methanol has been shown to be effective for exhaustive extraction.[6]

-

Maceration : A simpler technique involving soaking the plant material in a solvent for an extended period.[7] While less complex, it may result in lower yields compared to Soxhlet extraction.

-

"Green" Extraction : Newer methods aim to reduce the use of toxic chlorinated solvents. One such method involves a two-step Soxhlet extraction, first with ethyl acetate (B1210297) to remove unwanted compounds, followed by extraction with ethanol after basifying the plant material with ammonium (B1175870) hydroxide (B78521).[1]

Purification Principles:

As an alkaloid, this compound is a basic compound. This property is exploited during purification. Crude extracts are typically subjected to an acid-base liquid-liquid extraction. The alkaloids are first protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified (e.g., with ammonium hydroxide), causing the this compound base to precipitate, which can then be re-extracted into an organic solvent like chloroform.[1][7]

Quantitative Data on Extraction Yields

The yield of this compound is influenced by the extraction method, solvent choice, and even the age and growing conditions of the plant.

| Plant Material | Extraction Method | Solvent(s) | Reported Yield (% w/w of dried roots) | Reference |

| Dried Roots | Green Method (Soxhlet) | Ethyl Acetate, Ethanol, Ammonium Hydroxide | 0.8% | [1] |

| Dried Roots | Soxhlet | Chloroform | Up to 1.0% | [1] |

| Dried Roots | Not Specified | Chlorinated Solvents | 0.48% - 0.76% | [1] |

| Root Powder | Maceration/HPLC | Chloroform, Methanol | Up to 1.25% | [7] |

| Roots (9-month-old, N-fertilized) | Not Specified | Not Specified | 2.26% (2.26 mg/100 mg) | [8] |

| Roots (High-density cultivation) | Not Specified | Not Specified | 2.08% (2.08 mg/100 mg) |

Detailed Experimental Protocol: Soxhlet Extraction & Purification

This protocol is a representative method for isolating this compound, adapted from published literature.[6]

Objective: To extract and isolate this compound from the dried roots of C. sanguinolenta.

Materials:

-

Powdered, dried roots of C. sanguinolenta

-

Methanol

-

Chloroform

-

Ammonium hydroxide solution

-

Hydrochloric acid (HCl), aqueous solution

-

Soxhlet extractor apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Methodology:

-

Soxhlet Extraction:

-

Place 900 g of pulverized C. sanguinolenta roots into the thimble of a Soxhlet extractor.

-

Exhaustively extract the material with 3 L of methanol at 50°C for 48 hours.

-

The resulting solution will be a dark, crude alkaloidal extract.

-

-

Concentration:

-

Concentrate the crude methanol extract in vacuo using a rotary evaporator to reduce the volume.

-

-

Acid-Base Purification (Liquid-Liquid Extraction):

-

Render the concentrated extract alkaline with aqueous ammonium hydroxide.

-

Perform a liquid-liquid extraction by adding chloroform to the basified extract in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the lower chloroform layer containing the alkaloids. Repeat this extraction multiple times (e.g., 5 portions of 100 mL) to ensure complete recovery.[7]

-

Combine all chloroform fractions.

-

-

Acidification and Precipitation:

-

Treat the combined chloroform extract with an acidic aqueous solution (e.g., HCl, pH 4). The basic this compound will move into the aqueous layer as its hydrochloride salt.

-

Separate and collect the aqueous phase.

-

Basify the aqueous phase again with ammonium hydroxide. This will cause the this compound base to precipitate out of the solution.

-

-

Final Extraction and Isolation:

-

Extract the precipitated this compound base with fresh chloroform.

-

Concentrate the final chloroform solution to yield the isolated this compound. Further purification can be achieved through column chromatography or recrystallization.[6]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical extraction and purification process for this compound.

Key Signaling Pathway: Inhibition of IL-6/STAT3

This compound exhibits significant anti-cancer properties, partly through its modulation of critical cellular signaling pathways. One of the well-documented mechanisms is the inhibition of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) pathway, which is often hyperactivated in cancers like hepatocellular carcinoma.[9]

Pathway Description:

-

Ligand Binding: The cytokine Interleukin-6 (IL-6) binds to its receptor (IL-6R) on the cell surface.

-

Receptor Dimerization & Kinase Activation: This binding triggers the association of the IL-6R complex with the gp130 receptor subunit, leading to the activation of associated Janus kinases (JAKs).

-

STAT3 Phosphorylation: Activated JAKs phosphorylate the latent STAT3 protein in the cytoplasm.

-

Dimerization & Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) molecules form dimers and translocate into the nucleus.

-

Gene Transcription: In the nucleus, p-STAT3 dimers bind to the promoters of target genes, initiating the transcription of proteins involved in cell proliferation, survival, and inflammation, such as Interleukin-23 (IL-23).[9]

This compound's Role: this compound has been shown to inhibit this pathway by decreasing the levels of phosphorylated STAT3 (p-STAT3) and the downstream target IL-23 in a dose-dependent manner.[9] This suppression of IL-6/STAT3 signaling contributes to its anti-cancer effects.

References

- 1. Semi-Synthetic Analogues of this compound as a Potential Source of Sustainable Drugs for the Treatment of Malaria, Human African Trypanosomiasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptolepis sanguinolenta - Wikipedia [en.wikipedia.org]

- 3. herb-era.com [herb-era.com]

- 4. Phytochemical and Pharmacological Review of Cryptolepis sanguinolenta (Lindl.) Schlechter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interesjournals.org [interesjournals.org]

- 6. This compound, the Main Alkaloid of the Antimalarial Cryptolepis sanguinolenta (Lindl.) Schlechter, Induces Malformations in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mineral Fertilization Influences the Growth, this compound Yield, and Bioefficacy of Cryptolepis sanguinolenta (Lindl.) Schlt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits hepatocellular carcinoma growth through inhibiting interleukin-6/STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Cryptolepis sanguinolenta Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptolepis sanguinolenta, a West African shrub, has a rich history in traditional medicine for treating a myriad of ailments, including malaria, fever, and infections. Modern scientific investigation has identified the indoloquinoline alkaloids, particularly cryptolepine, as the primary bioactive constituents responsible for its diverse pharmacological effects. This technical guide provides an in-depth analysis of the biological activities of Cryptolepis sanguinolenta alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development endeavors.

Anticancer Activity

The alkaloids of Cryptolepis sanguinolenta, most notably this compound, have demonstrated significant cytotoxic effects against a range of cancer cell lines. The anticancer activity is attributed to a multi-targeted mechanism of action, including DNA intercalation, inhibition of topoisomerase II, and modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Quantitative Data on Anticancer Activity

| Alkaloid/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| This compound | Human Lung Adenocarcinoma (A549) | MTT Assay | Dose-dependent inhibition | [1] |

| This compound | Breast Tumors | Preclinical studies | Most sensitive solid tumors | [2] |

| C-11 diamino this compound derivatives | Mammalian non-tumor cells (Vero) | FRET-melting assays | 0.32– 0.78 | [3] |

| Neothis compound derivative 43 | Gastric Cancer (AGS) | Cytotoxicity Assay | 0.043 | [4] |

| Neothis compound derivative 65 | Gastric Cancer (AGS) | Cytotoxicity Assay | 0.148 | [4] |

| Neothis compound derivative 64 | Colorectal Cancer (HCT116) | Cytotoxicity Assay | 0.33 | [4] |

| Neothis compound derivative 69 | Colorectal Cancer (HCT116) | Cytotoxicity Assay | 0.35 | [4] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways. It induces DNA damage, leading to the activation of the p53 tumor suppressor pathway, which in turn promotes cell cycle arrest and apoptosis.[2] Concurrently, this compound inhibits the pro-survival NF-κB signaling pathway, downregulating anti-apoptotic genes and sensitizing cancer cells to apoptosis.[1][2] Furthermore, recent studies have revealed its ability to inhibit the WNT/β-catenin signaling pathway, which is crucial for cancer cell proliferation and stemness.[5]

Caption: Anticancer mechanisms of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom microplates

-

Cryptolepis sanguinolenta alkaloid stock solution

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test alkaloid in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity

Alkaloids from Cryptolepis sanguinolenta exhibit a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.[8][9] The proposed mechanism involves the intercalation of the planar alkaloid structure into microbial DNA and inhibition of topoisomerase II, leading to impaired DNA replication and cell death.[1]

Quantitative Data on Antimicrobial Activity

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Quindoline | Gram-positive bacteria | ≤ 100 | [8] |

| Hydroxythis compound | Gram-positive bacteria | ≤ 100 | [8] |

| This compound.HCl | Gram-positive bacteria | ≤ 100 | [8] |

| This compound | Gram-positive bacteria | ≤ 100 | [8] |

| Neothis compound | Gram-positive bacteria | < 100 | [10] |

| Bisthis compound | Some Gram-positive bacteria | 31 - 62.5 | [10] |

| Quindoline | Escherichia coli | Moderate activity | [11][12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Cryptolepis sanguinolenta alkaloid stock solution

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic (e.g., gentamicin, ampicillin)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the alkaloid stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid at which there is no visible growth. The results can also be read using a microplate reader.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties both in vitro and in vivo.[13][14] Its mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity

| Activity | Model | Treatment | Dosage | Inhibition | Reference |

| Inhibition of paw edema | Carrageenan-induced rat paw edema | This compound (i.p.) | 10-40 mg/kg | Significant dose-dependent inhibition | [1][13] |

| Inhibition of pleurisy | Carrageenan-induced pleurisy in rats | This compound (i.p.) | 10-40 mg/kg | Significant dose-dependent inhibition | [13] |

| Inhibition of microvascular permeability | LPS-induced microvascular permeability in mice | This compound (i.p.) | 10-40 mg/kg | Dose-related inhibition | [13] |

| Analgesic activity | Acetic acid-induced writhing in mice | This compound (i.p.) | 10-40 mg/kg | Dose-related inhibition | [13] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.[1] By preventing the activation of NF-κB, this compound downregulates the expression of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[1]

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay is a simple and rapid method to screen for anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation.[15][16]

Principle: The ability of a compound to inhibit thermally induced protein denaturation is measured. Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to protect against heat-induced denaturation of proteins.

Materials:

-

Bovine serum albumin (BSA) or fresh hen's egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Cryptolepis sanguinolenta alkaloid stock solution

-

Standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test alkaloid.

-

Control Preparation: Prepare a control solution containing the same volume of distilled water in place of the test alkaloid.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of control - Absorbance of test sample) / Absorbance of control x 100

Antidiabetic Activity

This compound has also been identified as a potential agent for the management of type 2 diabetes.[17][18] It exhibits antihyperglycemic effects through various mechanisms.

Mechanisms of Antidiabetic Activity

The antidiabetic properties of this compound are attributed to its ability to:

-

Enhance insulin-mediated glucose disposal: this compound has been shown to increase glucose uptake by cells.[17]

-

Reduce intestinal glucose absorption: Studies suggest that C. sanguinolenta extracts can decrease the absorption of glucose from the intestine.[19][20]

Experimental Protocol: In Vitro α-Amylase and α-Glucosidase Inhibition Assay

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing postprandial hyperglycemia.[21][22]

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase and α-glucosidase. The enzymatic activity is determined by measuring the amount of glucose or p-nitrophenol released from the substrate.

Materials:

-

α-amylase from porcine pancreas

-

α-glucosidase from Saccharomyces cerevisiae

-

Starch solution (for α-amylase)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase)

-

Phosphate buffer

-

Dinitrosalicylic acid (DNSA) reagent (for α-amylase)

-

Sodium carbonate (for α-glucosidase)

-

Cryptolepis sanguinolenta alkaloid stock solution

-

Acarbose (standard inhibitor)

-

Microplate reader

Procedure (α-Amylase Inhibition):

-

Mix the test alkaloid with α-amylase solution and incubate.

-

Add starch solution to initiate the reaction and incubate.

-

Add DNSA reagent to stop the reaction and develop the color.

-

Measure the absorbance at 540 nm.

Procedure (α-Glucosidase Inhibition):

-

Mix the test alkaloid with α-glucosidase solution and incubate.

-

Add pNPG solution to start the reaction and incubate.

-

Add sodium carbonate to stop the reaction.

-

Measure the absorbance at 405 nm.

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

The alkaloids of Cryptolepis sanguinolenta, particularly this compound, possess a remarkable spectrum of biological activities that validate their traditional medicinal uses and highlight their potential for the development of new therapeutic agents. Their multifaceted mechanisms of action against cancer, microbes, inflammation, and diabetes offer promising avenues for further research. This guide provides a foundational resource for scientists and drug development professionals to advance the investigation of these potent natural compounds. The detailed methodologies and summarized data herein are intended to streamline experimental design and facilitate the translation of this traditional knowledge into modern evidence-based therapies.

References

- 1. Phytochemical and Pharmacological Review of Cryptolepis sanguinolenta (Lindl.) Schlechter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the pharmacological properties of this compound and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. In vitro biological activities of alkaloids from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial and antifungal activities of neothis compound, bisthis compound and cryptoquindoline, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 12. interesjournals.org [interesjournals.org]

- 13. Anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.hud.ac.uk [pure.hud.ac.uk]

- 15. ijcrt.org [ijcrt.org]

- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 17. Cryptolepis sanguinolenta: an ethnobotanical approach to drug discovery and the isolation of a potentially useful new antihyperglycaemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ethnobotanical-directed discovery of the antihyperglycemic properties of this compound: its isolation from Cryptolepis sanguinolenta, synthesis, and in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of ethanolic extract of Cryptolepis sanguinolenta stem on in vivo and in vitro glucose absorption and transport: Mechanism of its antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of ethanolic extract of Cryptolepis sanguinolenta stem on in vivo and in vitro glucose absorption and transport: Mechanism of its antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro α-amylase and α-glucosidase inhibitory assay protocol v2 [protocols.io]

- 22. primescholars.com [primescholars.com]

The Core Mechanism of Action of Cryptolepine in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptolepine, a natural indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta, has garnered significant attention in oncological research. Traditionally used in African medicine for its antimalarial and anti-inflammatory properties, emerging evidence has illuminated its potent cytotoxic effects against a broad spectrum of cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity, offering detailed experimental protocols and quantitative data to support further investigation and drug development endeavors.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily targeting fundamental cellular processes such as DNA replication, cell cycle progression, and programmed cell death. Its planar structure allows it to function as a potent DNA intercalating agent and a topoisomerase II inhibitor, leading to DNA damage and subsequent cell cycle arrest and apoptosis. Furthermore, this compound modulates several critical signaling pathways that are often dysregulated in cancer.

DNA Intercalation and Topoisomerase II Inhibition

This compound's planar indoloquinoline ring system enables it to insert between the base pairs of DNA, a process known as intercalation.[1][2] This interaction preferentially occurs at GC-rich sequences and non-alternating CC sites.[3][4] By intercalating into the DNA helix, this compound distorts its structure, thereby interfering with the processes of DNA replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II, a nuclear enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][3][5][6] this compound stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of DNA strand breaks.[1][7] This inhibition of topoisomerase II activity is a key mechanism shared by several clinically used anticancer drugs.[3]

Induction of Cell Cycle Arrest

The DNA damage induced by this compound triggers a cellular stress response that leads to the activation of cell cycle checkpoints. This results in the arrest of cancer cells in specific phases of the cell cycle, preventing their proliferation. Studies have shown that this compound can induce cell cycle arrest in either the S-phase or the G2/M phase, depending on the cancer cell type and the concentration of the compound.[6][7][8][9] This arrest allows the cell time to repair the DNA damage; however, if the damage is too severe, it can lead to the initiation of apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][7][10] The apoptotic cascade is initiated in response to the extensive DNA damage and cell cycle arrest caused by the compound. The process involves both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. Key events include the activation of caspases, particularly caspase-3, which is a central executioner of apoptosis.[3][11] this compound has also been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins, which results in the release of cytochrome c from the mitochondria.[3][7]

Modulation of Key Signaling Pathways

This compound's anticancer activity is also attributed to its ability to modulate several signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

-

p53 Signaling Pathway: In response to DNA damage, this compound treatment leads to the accumulation and activation of the p53 tumor suppressor protein.[3][7] Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest.[3][7][8]

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3][11] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound interferes with the DNA binding capacity of NF-κB, thereby inhibiting its transcriptional activity.[3]

-

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[12][13] A this compound analog has been shown to upregulate the expression of the tumor suppressor PTEN and downregulate the expression of Akt, leading to the inhibition of the mTOR signaling pathway.[14]

-

STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively activated in many human cancers. This compound has been demonstrated to inhibit the IL-6/STAT3 signaling pathway by decreasing the levels of phosphorylated STAT3 (p-STAT3).[15][16][17][18][19]

-

Wnt/β-Catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is frequently deregulated in colorectal and other cancers, leading to increased cell proliferation and stemness.[20][21][22][23][24] this compound has been shown to suppress this pathway by reversing the WNT3a-induced expression of β-catenin and its target genes, such as c-MYC and WISP1.[20][23]

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | ~5-20 (viability reduced by 62.2% at 20 µM) | [11][17] |

| SCC-13 | Non-Melanoma Skin Cancer | ~5.0 | [7] |

| A431 | Non-Melanoma Skin Cancer | ~5.0 | [7] |

| HepG2 | Hepatocellular Carcinoma | Sub-G1 increase from 3.03% to 31.64% at 0.5-5.0 µM | [25] |

| MCL-5 | (p53-wild type) | Sub-G1 increase from 13.80% to 42.82% at 0.5-5.0 µM | [25] |

| P388 | Murine Leukemia | - (G2/M arrest) | [9][26] |

| HL-60 | Human Leukemia | - (Induces apoptosis) | [9][26] |

| COLO205 | Colorectal Cancer | 24h: >10, 48h: 1.16, 72h: 0.87 | [14] |

| DLD1 | Colorectal Cancer | 24h: 3.54, 48h: 0.78, 72h: 0.54 | [14] |

| Various (12 human tumor cell lines) | Mixed | Mean: 0.9 | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| SCC-13 | 0 | 24 | - | 14.1 | - | [7] |

| 2.5 | 24 | - | 29.5 | - | [7] | |

| 5.0 | 24 | - | 28.8 | - | [7] | |

| 7.5 | 24 | - | 23.2 | - | [7] | |

| MG63 | 4 | 24 | - | - | Arrest | [8][27] |

| B16 | - | - | - | - | Arrest | [10] |

| P388 | - | - | - | - | Arrest | [9][26] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells | Reference |

| SCC-13 | 0 | 24 | 0.5 | [15] |

| 2.5 | 24 | 4.5 | [15] | |

| 5.0 | 24 | 16.7 | [15] | |

| 7.5 | 24 | 29.0 | [15] | |

| A549 | 10 | 24 | Significant induction of caspase-3 | [11][17] |

| 20 | 24 | Significant induction of caspase-3 | [11][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][16][20][28][29]

DNA Damage Assessment (Comet Assay)

This assay, also known as single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101) (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Prepare a suspension of single cells (approximately 1 x 10^5 cells/mL) in ice-cold PBS.

-

Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v).

-

Pipette 75 µL of the cell/LMPA mixture onto a pre-coated slide (coated with NMPA) and cover with a coverslip.

-

Solidify the agarose by placing the slide on ice for 10 minutes.

-

Remove the coverslip and immerse the slide in cold lysis buffer for at least 1 hour at 4°C.

-

Place the slide in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slide and neutralize it by washing with neutralization buffer three times for 5 minutes each.

-

Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

-

Quantify the DNA damage by measuring the tail length and intensity using comet scoring software.[12][21][22][30][31][32]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][4][7][8]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[23][33][34][35]

Visualizations

Signaling Pathways

Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

Logical Relationship: From DNA Damage to Apoptosis

Caption: The intrinsic apoptotic pathway induced by this compound-mediated DNA damage.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. Characterization of the cytotoxic activity of the indoloquinoline alkaloid this compound in human tumour cell lines and primary cultures of tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Cytotoxicity and cell cycle effects of the plant alkaloids this compound and neothis compound: relation to drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The DNA intercalating alkaloid this compound interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 13. This compound Suppresses Colorectal Cancer Cell Proliferation, Stemness, and Metastatic Processes by Inhibiting WNT/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. pa2online.org [pa2online.org]

- 18. Synthetic this compound inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cripto-1 enhances the canonical Wnt/β-catenin signaling pathway by binding to LRP5 and LRP6 co-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchhub.com [researchhub.com]

- 21. geneticeducation.co.in [geneticeducation.co.in]

- 22. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. pure.ug.edu.gh [pure.ug.edu.gh]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The plant alkaloid this compound induces p21WAF1/CIP1 and cell cycle arrest in a human osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 31. cryoletters.org [cryoletters.org]

- 32. This compound, a Plant Alkaloid, Inhibits the Growth of Non-Melanoma Skin Cancer Cells through Inhibition of Topoisomerase and Induction of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Cryptolepine's Inhibition of Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptolepine, a natural indoloquinoline alkaloid derived from the roots of Cryptolepis sanguinolenta, has garnered significant attention for its potent anti-malarial, anti-inflammatory, and anti-cancer properties. A primary mechanism underlying its therapeutic potential is the targeted inhibition of human topoisomerase II, a critical enzyme in DNA replication and chromosome organization. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and experimental methodologies related to the inhibition of topoisomerase II by this compound. It aims to serve as a comprehensive resource for researchers and drug development professionals investigating this compound and other topoisomerase II inhibitors.

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[1] Human cells express two isoforms of type II topoisomerases: topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B).[2] These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, followed by religation of the break.[1] Due to their critical role in cell proliferation, topoisomerase II enzymes are well-established targets for cancer chemotherapy.[3][4]

This compound exerts its cytotoxic effects primarily by acting as a topoisomerase II poison.[5][6] This guide will delineate the mechanism of this inhibition, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Mechanism of Action: A Topoisomerase II Poison

This compound's primary mechanism of topoisomerase II inhibition is through acting as an interfacial poison. This involves a multi-step process that ultimately leads to the stabilization of the enzyme-DNA cleavage complex, resulting in persistent DNA double-strand breaks.[1][6]

-

DNA Intercalation: this compound is a planar molecule that readily intercalates into the DNA helix, particularly at GC-rich sequences.[1] This binding alters the DNA conformation and provides a docking site for topoisomerase II.

-

Stabilization of the Cleavage Complex: By binding to both DNA and the adjacent topoisomerase II enzyme, this compound stabilizes the covalent intermediate state of the enzyme's catalytic cycle, where the DNA is cleaved and covalently attached to the enzyme.[6]

-

Inhibition of Religation: This stabilization prevents the religation of the DNA strands, effectively trapping the enzyme on the DNA in a "cleavage complex."[6]

-

Generation of DNA Double-Strand Breaks: The accumulation of these stabilized cleavage complexes leads to an increase in persistent DNA double-strand breaks, which are highly cytotoxic lesions.[3][4]

Quantitative Data on this compound's Activity

While specific IC50 values for the direct enzymatic inhibition of purified topoisomerase IIα and IIβ by this compound are not consistently reported in the literature, several studies have quantified its effects in cellular and biochemical assays. The following tables summarize the available quantitative data.

Table 1: Cellular Activity of this compound

| Cell Line(s) | Assay Type | Endpoint | Reported Value | Reference(s) |

| Hematological Malignancies | Cytotoxicity | IC50 | 0.9 µM | [5] |

| Solid Tumor Malignancies | Cytotoxicity | IC50 | 2.8 µM | [5] |

| SCC-13 and A431 (Non-Melanoma Skin Cancer) | Topoisomerase Activity in Cell Lysates | Marked Decrease | 2.5, 5.0, 7.5 µM | [3] |

| SCC-13 and A431 | DNA Damage (Comet Assay) | Significant Increase | 2.5, 5.0, 7.5 µM | [3] |

| B16 Melanoma | DNA Synthesis Inhibition | Potent Inhibition | Not specified | [1] |

Table 2: Biochemical Activity of this compound

| Target | Assay Type | Endpoint | Reported Value | Reference(s) |

| Topoisomerase II | DNA Cleavage | Stimulation | Not specified | [6] |

| DNA | Intercalation | Tight Binding | Not specified | [1][6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibition of topoisomerase II by this compound.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme's catalytic activity will prevent this relaxation.

Materials:

-

Human Topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Nuclease-free water

Procedure:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:

-

2 µL 10x Topoisomerase II Reaction Buffer

-

1 µL supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of various concentrations of this compound (or DMSO for control)

-

x µL nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of human topoisomerase II enzyme to each tube to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of the prepared agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Data Analysis:

-

No Enzyme Control: A single, fast-migrating band of supercoiled DNA.

-

Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

-

Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is used to identify topoisomerase II poisons that stabilize the cleavage complex, leading to an increase in linear DNA.

Materials:

-

Human Topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer

-

This compound stock solution (in DMSO)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (e.g., 20 mg/mL)

-

Stop Solution/Loading Dye

-

Agarose

-

1x TAE or TBE buffer

-

DNA stain

Procedure:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer.

-

On ice, prepare reaction mixtures as described in the relaxation assay.

-

Add 1 µL of human topoisomerase II enzyme to each tube.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS.

-

Add 2 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the enzyme.

-

Add 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto the agarose gel and perform electrophoresis.

-

Stain and visualize the gel.

Data Analysis:

-

The key indicator of a topoisomerase II poison is the dose-dependent appearance of a linear DNA band, representing the cleaved plasmid. Catalytic inhibitors will not produce this band.

Cellular Signaling Pathways Activated by this compound

The DNA double-strand breaks induced by this compound trigger a robust DNA damage response (DDR) within the cell. This signaling cascade is crucial for determining the cell's fate, which can range from cell cycle arrest and DNA repair to apoptosis.

The primary sensors of these breaks are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[4] Upon activation, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (resulting in γH2AX, a marker of DNA double-strand breaks).[4]

This leads to the activation of the tumor suppressor protein p53, which in turn upregulates the expression of cell cycle inhibitors like p21.[4] The collective result is the downregulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[1] If the damage is too severe, this pathway can initiate apoptosis.[4]

References

- 1. The DNA intercalating alkaloid this compound interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Targets TOP2A and Inhibits Tumor Cell Proliferation in Breast Cancer Cells - An In vitro and In silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a Plant Alkaloid, Inhibits the Growth of Non-Melanoma Skin Cancer Cells through Inhibition of Topoisomerase and Induction of DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the pharmacological properties of this compound and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Initial Isolation and Characterization of Cryptolepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational methodologies employed in the initial isolation and structural elucidation of cryptolepine, a potent indoloquinoline alkaloid. Sourced from the West African shrub Cryptolepis sanguinolenta, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including antimalarial, cytotoxic, and anti-inflammatory properties.[1][2][3][4] This document outlines the key experimental protocols, summarizes the crucial analytical data, and visualizes the experimental workflow and a primary mechanism of action.

Physicochemical and Spectroscopic Data

The initial characterization of this compound relied on a combination of physical property measurements and spectroscopic analysis to determine its chemical structure and purity. The data presented below is a summary of findings from early and subsequent characterization studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂ | [2][5] |

| Molar Mass | 232.28 g/mol | [2][5] |

| Appearance | Not explicitly stated in initial reports, but typically a crystalline solid | |

| Melting Point | Identified as a key parameter for purity assessment | [6] |

| IUPAC Name | 5-methylindolo[3,2-b]quinoline | [5] |

| CAS Number | 480-26-2 | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations/Data | Source |

| UV-Visible Spectroscopy | Peak wavelengths of absorption at 223, 282, and 369 nm (in methanol) | [6] |

| Mass Spectrometry (EI-MS) | Used for the determination of molecular weight and fragmentation pattern | [7] |

| ¹H NMR Spectroscopy | Provided information on the number and environment of protons in the molecule. Experimental assignments have been published. | [1][8][9][10] |

| ¹³C NMR Spectroscopy | Revealed the number and types of carbon atoms. Experimental assignments have been published. | [1][8][9][10] |

| Infrared (IR) Spectroscopy | Used to identify functional groups present in the molecule. | [1][11] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of this compound based on initial reports.

Isolation of this compound from Cryptolepis sanguinolenta

The primary source for the initial isolation of this compound is the roots of the plant Cryptolepis sanguinolenta.[2][3][12] The general procedure involves solvent extraction followed by purification.

Materials and Reagents:

-

Dried and pulverized roots of Cryptolepis sanguinolenta

-

Chloroform

-

Aqueous Hydrochloric Acid (HCl)

-

Aqueous Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol mixtures)

-

Rotary evaporator

-

Soxhlet apparatus (optional)[6]

-

Chromatography column

Protocol:

-

Extraction:

-

The dried and powdered root material is exhaustively extracted with methanol. This can be achieved through maceration or more efficiently using a Soxhlet apparatus.[6]

-

The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.[6]

-

-

Acid-Base Liquid-Liquid Extraction:

-

The crude extract is dissolved in a dilute acidic solution (e.g., 1 M HCl), which protonates the basic alkaloid, making it water-soluble.

-

This aqueous acidic solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

-

The acidic aqueous layer containing the protonated this compound is then basified with a base (e.g., NaOH or NH₄OH) to a pH of around 11.[7] This deprotonates the alkaloid, making it soluble in organic solvents.

-

The now basic aqueous solution is extracted multiple times with an organic solvent like chloroform. The organic layers are combined.

-

-

Purification by Column Chromatography:

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated.

-

The concentrated extract is then subjected to column chromatography over silica gel.[7]

-

Elution is typically performed with a solvent system of increasing polarity, such as a chloroform/methanol gradient.[7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

-

-

Crystallization:

-

The fractions containing pure this compound are combined, and the solvent is evaporated.

-

The resulting solid can be further purified by recrystallization from a suitable solvent to obtain pure crystalline this compound.

-

Structural Characterization

The purified this compound is then subjected to various analytical techniques to confirm its identity and structure.

Protocol:

-

Melting Point Determination: The melting point of the purified compound is determined and compared with literature values to assess its purity.

-

UV-Visible Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is analyzed to obtain its UV-Vis absorption spectrum, which is characteristic of its chromophore system.[1][6]

-

Mass Spectrometry: The molecular weight and fragmentation pattern of this compound are determined using mass spectrometry, providing direct evidence for its molecular formula.[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to provide detailed information about the carbon-hydrogen framework of the molecule.[1][8][9][10] These spectra are crucial for the unambiguous assignment of the chemical structure.

-

Infrared Spectroscopy: An IR spectrum is obtained to identify the functional groups present in the molecule.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a simplified representation of one of its key mechanisms of cytotoxic action.

Disclaimer: The signaling pathway depicted is a simplified representation of complex cellular processes. The cytotoxic effects of this compound are multifaceted and may involve other mechanisms not shown here.

This guide serves as a foundational resource for understanding the initial scientific endeavors that brought this compound to the forefront of natural product research. The methodologies described herein, while potentially refined over time, represent the core principles of natural product isolation and characterization that remain relevant today.

References

- 1. DFT investigation of the structural and spectral properties of this compound: an antimalarial alkaloid [scielo.org.za]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. interesjournals.org [interesjournals.org]

- 4. Phytochemical and Pharmacological Review of Cryptolepis sanguinolenta (Lindl.) Schlechter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C16H12N2 | CID 82143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, the Main Alkaloid of the Antimalarial Cryptolepis sanguinolenta (Lindl.) Schlechter, Induces Malformations in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptolepis sanguinolenta: antimuscarinic properties of this compound and the alkaloid fraction at M1, M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and synthesis of cryptosanguinolentine (isothis compound), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction of alkaloids from the stem of the plant cryptolepis sanguinolenta (LINDL.) schltr [ir.ucc.edu.gh]

Pharmacological Profile of Indoloquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoloquinoline alkaloids, a class of tetracyclic aromatic compounds primarily isolated from the West African plant Cryptolepis sanguinolenta, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of key indoloquinoline alkaloids, including cryptolepine, neothis compound (B1663133), and their derivatives. It focuses on their potent antimalarial and anticancer properties, detailing their mechanisms of action, which predominantly involve DNA intercalation and inhibition of topoisomerase II. Furthermore, this guide elucidates the modulation of critical cellular signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and AMPK/LKB1, by these alkaloids. Comprehensive tables of quantitative pharmacological data are presented to facilitate comparative analysis. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are provided to support further research and drug development efforts in this promising class of natural products.

Introduction

Indoloquinoline alkaloids are a family of natural products characterized by a fused indole (B1671886) and quinoline (B57606) ring system. The most extensively studied members are this compound, neothis compound, and isothis compound, which are isomers differing in the orientation of their indole and quinoline moieties.[1][2] These compounds have a long history of use in traditional African medicine for treating various ailments, most notably malaria.[1] Modern scientific investigation has confirmed their potent antiplasmodial activity, including against chloroquine-resistant strains of Plasmodium falciparum.[3] Beyond their antimalarial effects, indoloquinoline alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines, sparking interest in their potential as anticancer agents.[4][5] Their biological activities are primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and transcription.[6][7] More recent studies have revealed that these alkaloids also modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation. This guide aims to provide a comprehensive technical resource on the pharmacology of indoloquinoline alkaloids for researchers and drug development professionals.

Quantitative Pharmacological Data

The following tables summarize the in vitro cytotoxic and antimalarial activities of selected indoloquinoline alkaloids and their derivatives. The data is presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Table 1: Anticancer Activity of Indoloquinoline Alkaloids and Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| This compound | Various (mean) | Fluorometric microculture | 0.9 | [1] |

| This compound | Ovarian adenocarcinoma (OVCAR3) | Not specified | 1.64 | [7] |

| Neothis compound | Lung (A549) | MTT | 0.197 | [4] |

| Neothis compound | Normal mouse fibroblast (BALB/3T3) | MTT | 0.138 | [4] |

| Neothis compound derivative 43 | Gastric (AGS) | MTT | 0.043 | [4] |

| Neothis compound derivative 65 | Gastric (AGS) | MTT | 0.148 | [4] |

| Neothis compound derivative 64 | Colorectal (HCT116) | MTT | 0.33 | [4] |

| Neothis compound derivative 69 | Colorectal (HCT116) | MTT | 0.35 | [4] |

| 2-Bromo-neothis compound | Human lung fibroblast (MRC-5) | Not specified | >32 | [2] |

| 8-Chloro-9-nitrothis compound | Not specified | Not specified | <2 | [8] |

| 2-Fluoro-7,9-dinitrothis compound | Bladder (RT112) | Not specified | <2 | [8] |

Table 2: Antimalarial Activity of Indoloquinoline Alkaloids and Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | Assay | IC50 (µM) | Reference(s) |

| This compound | K1 (Chloroquine-resistant) | Not specified | 0.44 | [7] |

| This compound | 3D7 (Chloroquine-sensitive) | SYBR Green I | 0.604 | [9] |

| This compound | NF54 (late-stage gametocytes) | Resazurin-based | 1.965 | [9] |

| Neothis compound | Not specified | Not specified | 14.0 | [2] |

| 2-Bromo-neothis compound | Chloroquine-resistant | Not specified | 4.0 | [2] |

| Neothis compound derivative 17f | NF54 (Chloroquine-sensitive) | Not specified | 0.0022 | [3] |

| Neothis compound derivative 17i | K1 (Chloroquine-resistant) | Not specified | 0.0022 | [3] |

Mechanisms of Action

DNA Intercalation

A primary mechanism of action for indoloquinoline alkaloids is their ability to intercalate into the DNA double helix.[6] The planar tetracyclic structure of these molecules allows them to insert between DNA base pairs, leading to a distortion of the DNA structure. This interference with DNA replication and transcription contributes to their cytotoxic and antiplasmodial effects. Fluorescence quenching experiments have confirmed that this compound intercalates within DNA base pairs.[6]

Topoisomerase II Inhibition

Indoloquinoline alkaloids, particularly this compound, are potent inhibitors of topoisomerase II.[7] This enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, which leads to an accumulation of DNA double-strand breaks and subsequently triggers cell cycle arrest and apoptosis.[7]

Modulation of Cellular Signaling Pathways

Indoloquinoline alkaloids have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Pathway

Neothis compound and its derivatives can exert their cytotoxic effects by regulating the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by neothis compound derivatives can lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells.[4] Western blot analysis has shown that some neothis compound derivatives may induce cytotoxicity through this pathway.[10]

Figure 1: Proposed inhibition of the PI3K/AKT/mTOR pathway by neothis compound derivatives.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the NF-κB signaling pathway.[11] This pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival. This compound can inhibit the phosphorylation of IκB, a key step in the activation of NF-κB, thereby preventing the translocation of the p65 subunit to the nucleus and the expression of NF-κB target genes involved in apoptosis.[11]

Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.

AMPK/LKB1 Pathway

This compound has been shown to activate the metabolic tumor suppressor AMP-activated protein kinase (AMPK) and its upstream kinase LKB1.[12] The LKB1-AMPK pathway is a crucial energy sensor in cells, and its activation can lead to the inhibition of anabolic processes and the induction of apoptosis. Activation of this pathway by this compound is associated with a reduction in mTOR signaling, disruption of mitochondrial dynamics, and reduced mitochondrial biogenesis in melanoma cells.[12]

Figure 3: Activation of the LKB1/AMPK pathway by this compound leading to inhibition of cell growth.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic potential of indoloquinoline alkaloids against adherent cancer cell lines.

Materials:

-

Indoloquinoline alkaloid stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the indoloquinoline alkaloid in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Figure 4: General workflow for the MTT cytotoxicity assay.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This fluorescence-based assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide (EtBr).

Materials:

-

Indoloquinoline alkaloid stock solution

-

Calf thymus DNA (ctDNA) solution

-

Ethidium bromide (EtBr) solution

-

Tris-HCl buffer

-

Fluorometer

Procedure:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate in the dark to form a stable DNA-EtBr complex.

-

Measure the initial fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

-

Titrate the indoloquinoline alkaloid solution into the DNA-EtBr complex solution in small aliquots.

-

After each addition, mix and allow the solution to equilibrate before measuring the fluorescence intensity.

-

A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalative binding mode.

-

The binding affinity can be quantified using the Stern-Volmer equation.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Indoloquinoline alkaloid stock solution

-

Human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP and MgCl₂)

-

Loading dye

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of the indoloquinoline alkaloid.

-

Initiate the reaction by adding topoisomerase II enzyme to each tube. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Add loading dye to the samples and resolve the DNA on an agarose gel.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

In the positive control, kDNA will be decatenated into minicircles. Inhibition of the enzyme by the indoloquinoline alkaloid will result in the persistence of the catenated kDNA network.

Conclusion

Indoloquinoline alkaloids represent a versatile and potent class of natural products with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their well-defined mechanisms of action, centered on DNA intercalation and topoisomerase II inhibition, coupled with their ability to modulate critical cellular signaling pathways, make them attractive scaffolds for further drug development. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the study and application of these promising compounds. Future research should focus on optimizing the therapeutic index of indoloquinoline derivatives through medicinal chemistry efforts to enhance their efficacy and reduce toxicity, paving the way for their potential clinical translation.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Design, Synthesis and Biological Evaluation of Neothis compound Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative binding studies on the interaction of the indoloquinoline alkaloid this compound with the B and the non-canonical protonated form of DNA: A spectroscopic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 10. news-medical.net [news-medical.net]

- 11. Computational Insight into the Intercalating Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits melanoma cell growth through coordinated changes in mitochondrial biogenesis, dynamics and metabolic tumor suppressor AMPKα1/2-LKB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cryptolepine Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptolepine is a naturally occurring indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta. This compound has garnered significant scientific interest due to its wide spectrum of biological activities, including potent antiplasmodial and anticancer properties. The planar structure of this compound allows it to intercalate with DNA, a primary mechanism contributing to its cytotoxicity. However, this interaction is also associated with toxicity to normal cells, limiting its therapeutic potential. Consequently, extensive research has focused on the synthesis and evaluation of this compound analogs to develop derivatives with improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound, detailing the impact of structural modifications on its biological activities. It also outlines key experimental protocols for the evaluation of these compounds and visualizes the associated signaling pathways.

Structure-Activity Relationship of this compound Analogs

The core structure of this compound has been systematically modified at various positions to investigate the impact on its biological activity. The primary goals of these modifications have been to enhance potency against cancer cell lines and malaria parasites, while minimizing general cytotoxicity.

Anticancer Activity

The anticancer activity of this compound is largely attributed to its ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] Structure-activity relationship studies have revealed that substitutions on the quinoline (B57606) and indole (B1671886) rings significantly influence the cytotoxic potential of this compound derivatives.

Table 1: Anticancer Activity of this compound Analogs

| Compound | R1 (Position 2) | R2 (Position 7) | R3 (Position 9) | R4 (Position 11) | Cell Line | IC50 (µM) | Reference |

| This compound | H | H | H | H | Various | 0.1 - 2.0 | [4] |